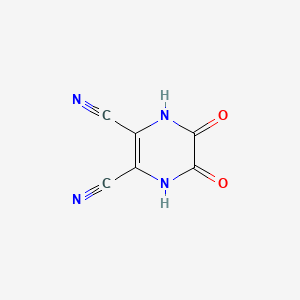

1,4,5,6-Tétrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile

Vue d'ensemble

Description

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile is a chemical compound that has been studied in various contexts due to its unique structural and chemical properties. It serves as a precursor and intermediate in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and material science.

Synthesis Analysis

The compound can be synthesized through a reaction involving 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate, which leads to the formation of derivatives through a double Michael reaction followed by cyclization to the cyano group. The structure of the product was established by X-ray crystallography (Tominaga et al., 1997).

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed through X-ray diffraction, highlighting the donor-acceptor type arrangement of planar molecules in uniform parallel stacks, which is crucial for understanding the electronic and spatial configuration of the compound (Mørkved et al., 2007).

Chemical Reactions and Properties

Various chemical reactions involving 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile derivatives have been explored, including one-pot, multicomponent reactions that result in highly substituted derivatives. These reactions are facilitated by specific catalysts and solvent conditions, illustrating the compound's versatility in organic synthesis (Shaabani et al., 2007).

Applications De Recherche Scientifique

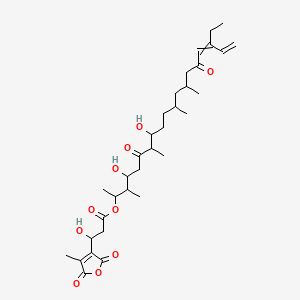

Science des matériaux : Blocs de construction pour des matériaux avancés

Ce composé sert de bloc de construction en science des matériaux, en particulier dans la synthèse de blocs de phtalocyanine . Les phtalocyanines sont utilisées dans une variété d'applications, notamment les photovoltaïques, les capteurs de gaz et l'optique non linéaire en raison de leur stabilité thermique et de leurs propriétés électroniques.

Synthèse organique : Formation de composés hétérocycliques

En chimie organique, 1,4,5,6-Tétrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile est utilisé pour synthétiser des composés hétérocycliques . Ces composés sont essentiels dans le développement de produits pharmaceutiques, d'agrochimiques et de colorants.

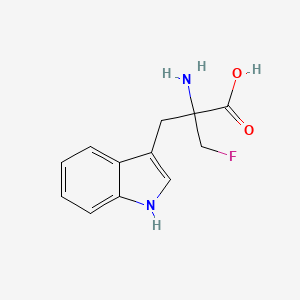

Recherche pharmaceutique : Conception et découverte de médicaments

La structure du composé est précieuse en recherche pharmaceutique pour concevoir des médicaments qui ciblent des voies biologiques spécifiques . Ses dérivés peuvent agir comme des agonistes ou des antagonistes sélectifs pour les récepteurs ou les enzymes.

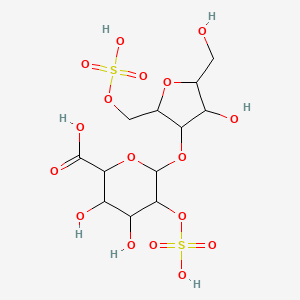

Chimie analytique : Analyse chimique et détection

En raison de ses propriétés chimiques uniques, ce composé peut être utilisé en chimie analytique pour la détection et la quantification de diverses substances par spectrophotométrie ou chromatographie .

Chimie supramoléculaire : Ingénierie cristalline

This compound : joue un rôle dans l'ingénierie cristalline, où il est utilisé pour concevoir des structures supramoléculaires via des interactions de liaison hydrogène . Ceci est significatif dans le développement de nouveaux matériaux avec des propriétés physiques souhaitées.

Catalyse : Intermédiaire dans les réactions catalytiques

Il peut agir comme un intermédiaire dans les réactions catalytiques, facilitant la transformation de substrats en produits avec une efficacité et une sélectivité plus élevées .

Science de l'environnement : Détection et élimination des polluants

En science de l'environnement, les dérivés de ce composé pourraient être utilisés pour la détection et l'élimination des polluants de l'eau et de l'air, contribuant ainsi aux efforts de surveillance et de remédiation environnementale .

Biochimie : Étude des voies métaboliques

Enfin, en biochimie, les dérivés du composé pourraient être utilisés pour étudier et manipuler les voies métaboliques, ce qui est essentiel pour comprendre les mécanismes des maladies et développer des stratégies thérapeutiques .

Mécanisme D'action

Mode of Action

It has been reported that the compound can form a salt via hydrogen bonding interactions . This suggests that it may interact with its targets through similar mechanisms, potentially altering their function or activity.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Propriétés

IUPAC Name |

5,6-dioxo-1,4-dihydropyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4O2/c7-1-3-4(2-8)10-6(12)5(11)9-3/h(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVDGBINMCDFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NC(=O)C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36023-64-0 | |

| Record name | 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

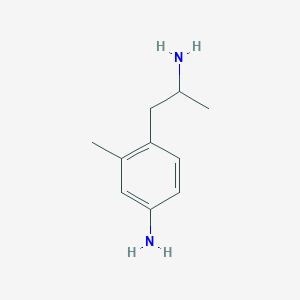

Feasible Synthetic Routes

Q & A

Q1: How does 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile interact with metal ions?

A: 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile, often deprotonated to its dianionic form (tdpd2−), acts as a bridging ligand, coordinating to metal ions like copper(II), manganese(II), and zinc(II). This interaction forms the basis for constructing one-dimensional and two-dimensional coordination polymers. [, , , ] For example, in the presence of pyrazine, it forms complexes like {[M(H2O)4(pyz)][M(tdpd)2(pyz)]·6(H2O)}n, where M can be Co or Zn. []

Q2: What role does hydrogen bonding play in the supramolecular structures formed by 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile?

A: Hydrogen bonding is crucial in directing the self-assembly of supramolecular structures involving 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile. The molecule can participate in triple hydrogen bond formations. When combined with molecules containing complementary hydrogen bonding sites, like melamine, it creates robust and predictable supramolecular architectures. [, ]

Q3: Has 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile been used in the synthesis of polymers beyond coordination polymers?

A: Yes, 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile serves as a valuable precursor in polyamide synthesis. [] Its dicarbonitrile functionality enables polymerization with diamines, yielding high-melting polyamides with potentially valuable thermal properties.

Q4: Are there any studies investigating the magnetic properties of complexes containing 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile?

A: Research indicates that copper(II) coordination polymers incorporating 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile exhibit antiferromagnetic coupling between the copper(II) ions. [] This suggests potential applications in the field of magnetic materials. Furthermore, in-situ magnetic susceptibility measurements have been used to study the structural transformations of cobalt complexes with 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile and pyrazine ligands. []

Q5: What analytical techniques are commonly employed to characterize 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile and its complexes?

A: Single-crystal X-ray diffraction plays a critical role in determining the crystal structures of 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile-containing complexes. [, , , , , ] Additionally, techniques like powder X-ray diffraction are used to study structural transformations and identify different phases. [] Magnetic susceptibility measurements provide insights into magnetic properties. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R)-7,9-Dibromo-N-[3-[2,6-dibromo-4-[2-[[(6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1221743.png)

![[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3,4-bis[(4-nitrobenzoyl)oxy]oxan-2-yl]methyl 4-nitrobenzoate](/img/structure/B1221747.png)

![Acetamide,N-hydroxy-N-[3-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-propen-1-yl]-](/img/structure/B1221753.png)